(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrazolone core, and various substituents such as chlorophenyl, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-nitrobenzaldehyde and 4-phenylthiazole-2-amine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating and refluxing to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade solvents and reagents. The final product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness
(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its complex structure, which includes multiple functional groups and rings
Properties
Molecular Formula |
C24H15ClN6O3S |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)diazenyl]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H15ClN6O3S/c25-18-8-4-5-9-19(18)27-28-22-21(16-10-12-17(13-11-16)31(33)34)29-30(23(22)32)24-26-20(14-35-24)15-6-2-1-3-7-15/h1-14,29H |
InChI Key |
XEPNMEVHBPELMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=CC=CC=C5Cl |
Origin of Product |
United States |
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